3,6-DIPHENYL-CYCLOHEX-4-ENE-1,2-DICARBOXYLIC ACID
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIPHENYL-CYCLOHEX-4-ENE-1,2-DICARBOXYLIC ACID can be achieved through various methods. One common approach involves the oxidation of cyclohexene to cyclohexene-1,2-diol, followed by an acid-catalyzed rearrangement to yield the target compound . Another method includes the reaction of tetrahydrophthalic anhydride with appropriate reagents under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,6-DIPHENYL-CYCLOHEX-4-ENE-1,2-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield cyclohexane derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,6-DIPHENYL-CYCLOHEX-4-ENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-DIPHENYL-CYCLOHEX-4-ENE-1,2-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride: This compound shares a similar structure but differs in its functional groups.
cis-4-Cyclohexene-1,2-dicarboxylic acid: Another structurally related compound with different chemical properties.
Uniqueness
3,6-DIPHENYL-CYCLOHEX-4-ENE-1,2-DICARBOXYLIC ACID is unique due to its specific arrangement of phenyl groups and cyclohexene ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
3,6-diphenylcyclohex-4-ene-1,2-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-19(22)17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(23)24)14-9-5-2-6-10-14/h1-12,15-18H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJIZAYKVVVWIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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